molecular formula C6H3F3OSe B15292313 Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- CAS No. 26149-08-6

Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)-

Cat. No.: B15292313
CAS No.: 26149-08-6
M. Wt: 227.05 g/mol
InChI Key: NRXQLQIDNLUXQX-UHFFFAOYSA-N
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Description

Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is a chemical compound with the molecular formula C6H3F3OSe and a molecular weight of 227.04 . This compound features a trifluoromethyl group attached to an ethanone backbone, with a selenophene ring as a substituent. The presence of selenium in the selenophene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- typically involves the reaction of selenophene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride . The general reaction scheme is as follows:

[ \text{Selenophene} + \text{Trifluoroacetyl chloride} \rightarrow \text{Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)-} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The selenophene ring can be oxidized to form selenone derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Selenone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is not fully understood. it is believed that the compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-bound processes. The selenophene ring may interact with thiol groups in proteins, leading to modifications in protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2,2,2-trifluoro-1-(selenophene-2-yl)- is unique due to the combination of the trifluoromethyl group and the selenophene ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential bioactivity related to selenium.

Properties

CAS No.

26149-08-6

Molecular Formula

C6H3F3OSe

Molecular Weight

227.05 g/mol

IUPAC Name

2,2,2-trifluoro-1-selenophen-2-ylethanone

InChI

InChI=1S/C6H3F3OSe/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H

InChI Key

NRXQLQIDNLUXQX-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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